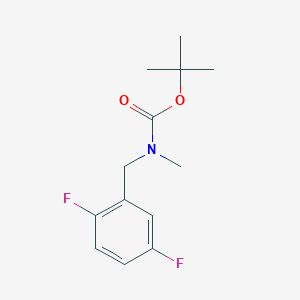

Tert-butyl 2,5-difluorobenzyl(methyl)carbamate

Description

Properties

Molecular Formula |

C13H17F2NO2 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

tert-butyl N-[(2,5-difluorophenyl)methyl]-N-methylcarbamate |

InChI |

InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)16(4)8-9-7-10(14)5-6-11(9)15/h5-7H,8H2,1-4H3 |

InChI Key |

VPTOQRVINWBKJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate typically involves the reaction of 2,5-difluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2,5-difluorobenzylamine+tert-butyl chloroformate→tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzyl carbamates.

Scientific Research Applications

Tert-butyl 2,5-difluorobenzyl(methyl)carbamate is a carbamate derivative with the molecular formula and a molecular weight of 257.280 g/mol. It consists of a 2,5-difluorobenzyl group attached to a methylcarbamate moiety, which is further protected by a tert-butyl group. The compound's structure combines aromatic and aliphatic components, contributing to its chemical properties.

While specific applications for this compound are not directly mentioned in the search results, potential uses can be inferred based on similar compounds.

Potential Applications

- Pharmaceutical Research: Carbamates and fluorinated compounds are common in pharmaceutical research . The presence of fluorine atoms can modify the drug's metabolic stability, bioavailability, and binding affinity to target proteins.

- Synthesis of Building Blocks: this compound can serve as a building block in synthesizing more complex molecules . The carbamate protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom. The 2,5-difluorobenzyl group can be involved in various reactions, such as nucleophilic aromatic substitutions or cross-coupling reactions.

- Enzyme-Mediated Synthesis: Carbamates can be synthesized using enzymatic methods, which are gaining popularity due to their high selectivity and mild reaction conditions . this compound may be synthesized using enzyme-mediated synthesis .

- Ligand Synthesis: this compound is used in the synthesis of ligands .

Structural Analogs

Several compounds share structural similarities with this compound:

- Tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate: This compound features a difluorinated piperidine ring instead of a difluorinated benzene ring .

- Tert-butyl ((5-fluoropyridin-2-yl)methyl)carbamate: This compound has a mono-fluorinated pyridine ring instead of a difluorinated benzene ring .

- Tert-butyl (3-amino-2,6-difluorobenzyl)carbamate: This compound is a diamino-difluorobenzyl derivate .

Mechanism of Action

The mechanism of action of tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Fluorinated vs. Non-Fluorinated Analogs:

- This may enhance stability in acidic environments .

- Steric Effects: Compared to bulkier substituents (e.g., iodine in tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate from ), fluorine’s smaller size minimizes steric hindrance, allowing for higher synthetic yields (e.g., 80% for fluorinated derivatives in vs. lower yields for iodinated analogs) .

Table 1: Substituent Impact on Properties

| Compound | Substituents | Yield (%) | Stability (Hydrolysis) |

|---|---|---|---|

| Tert-butyl 2,5-difluorobenzyl(methyl)carbamate | 2,5-difluoro | 80 | High |

| Tert-butyl benzyl(methyl)carbamate | H (no halogen) | 75 | Moderate |

| Tert-butyl iodopyrimidinyl carbamate | 2-chloro-5-iodo | 65 | Moderate-Low |

Carbamate Group Variations

- Thiazolylmethylcarbamates : highlights thiazolylmethylcarbamates with heterocyclic thiazole rings. These compounds exhibit distinct solubility profiles due to the polarizable sulfur atom in thiazole, which may improve aqueous solubility compared to the lipophilic 2,5-difluorobenzyl group. However, the tert-butyl group in the target compound offers superior steric protection against enzymatic degradation .

- Methoxycyclohexylcarbamates: Derivatives like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () feature aliphatic methoxy groups.

Stability in Radical-Rich Environments

reviews rate constants for reactions involving hydroxyl radicals (⋅OH). While specific data for the target compound are unavailable, fluorinated aromatics generally exhibit slower reaction rates with ⋅OH due to reduced electron density. This suggests this compound may have enhanced environmental persistence compared to non-fluorinated carbamates .

Biological Activity

Tert-butyl 2,5-difluorobenzyl(methyl)carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a 2,5-difluorobenzyl group and a tert-butyl protective group. This compound has garnered attention due to its potential biological activities, which are often inferred from its structural analogs and related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H17F2NO2, with a molecular weight of 257.280 g/mol. The presence of fluorine atoms at the 2 and 5 positions of the benzyl ring enhances the compound's lipophilicity, which may influence its biological activity and pharmacokinetic properties.

Enzyme Inhibition

Research has indicated that similar carbamate derivatives can inhibit AChE effectively. For instance, studies have shown that modifications in the carbamate structure can enhance inhibitory potency against AChE, suggesting that this compound may also possess this activity .

Antimicrobial Activity

A study on related tert-butyl carbamates demonstrated promising antimicrobial effects against various bacterial strains. The structure-activity relationship (SAR) indicated that the presence of halogens (like fluorine) could enhance antimicrobial potency . While direct data on this compound is lacking, it is reasonable to hypothesize similar effects based on these findings.

Cytotoxicity Studies

In vitro studies involving structurally similar compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives with similar functional groups were tested for their ability to induce apoptosis in cancer cells. The results suggested that modifications in the alkyl or aryl groups could significantly influence cytotoxicity .

Comparative Analysis of Related Compounds

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2,5-difluorobenzyl(methyl)carbamate in academic research?

Answer: The compound is typically synthesized via multi-step reactions involving carbamate protection, fluorinated aromatic coupling, and selective functionalization. A common approach involves:

- Step 1 : Protection of the amine group using tert-butyl carbamate (Boc) under mild alkaline conditions to avoid side reactions with fluorine substituents .

- Step 2 : Introduction of 2,5-difluorobenzyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with fluorinated aryl halides) .

- Step 3 : Methylation of the carbamate nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . Yields and purity depend on reaction optimization (e.g., solvent choice, temperature). For example, Troiani et al. (2011) achieved high chemoselectivity using biocatalytic methods for analogous intermediates .

| Method | Key Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | DCM, DIPEA, 0–25°C | 75–85% | |

| Fluorinated Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 60–70% | |

| Methylation | K₂CO₃, CH₃I, THF, reflux | 80–90% |

Q. What safety precautions are necessary when handling this compound?

Answer: While specific hazard data for this compound is limited, analogous tert-butyl carbamates require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if handling powders .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can biocatalytic methods be applied to synthesize intermediates of this compound?

Answer: Biocatalysis offers enantioselective advantages for synthesizing chiral intermediates. For example:

- Enzyme Selection : Lipases or esterases can resolve racemic mixtures during carbamate formation. Candida antarctica lipase B (CAL-B) is effective for acyl transfer reactions under mild conditions .

- Reaction Design : Use tert-butyl oxycarbonyl (Boc) groups as protecting agents in aqueous/organic biphasic systems to enhance enzyme stability and selectivity .

- Case Study : Troiani et al. (2011) synthesized lactonized statin intermediates using immobilized enzymes, achieving >90% enantiomeric excess (ee) .

Q. How do hydrogen bonding interactions affect the crystal structure of tert-butyl carbamate derivatives?

Answer: Crystal packing in carbamates is driven by strong N–H···O hydrogen bonds between the carbamate NH and carbonyl groups. Weak C–H···F interactions involving fluorine substituents further stabilize the lattice .

- Key Findings : Das et al. (2016) demonstrated that fluorine atoms in 2,5-difluorophenyl groups participate in C–H···F interactions (bond length: 2.3–2.5 Å), influencing solubility and melting points .

- Analytical Tools : X-ray diffraction (XRD) and Hirshfeld surface analysis are critical for mapping these interactions .

Q. How should researchers resolve contradictions in hazard data between studies?

Answer: Discrepancies in toxicity data (e.g., non-hazardous vs. irritant classifications) arise from structural variations or incomplete testing. To address this:

- Step 1 : Compare molecular analogs. For example, tert-butyl (4-chlorophenethyl)carbamate lacks acute toxicity , while pyrimidine-containing analogs show irritant properties .

- Step 2 : Conduct in vitro assays (e.g., Ames test for mutagenicity, skin sensitization assays) using OECD guidelines .

- Step 3 : Validate with computational models (e.g., QSAR predictions for LD₅₀) .

Q. What analytical techniques confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for aromatic F) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 327.32 for C₁₆H₁₉F₂NO₄) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What factors influence the stability of tert-butyl carbamates under different storage conditions?

Answer: Stability is affected by:

- pH : Decomposition occurs in strong acids (e.g., TFA) or bases via carbamate cleavage .

- Temperature : Store at ≤8°C to prevent thermal degradation (TGA data shows decomposition onset at 150°C) .

- Light : UV exposure accelerates radical-mediated degradation; use amber glass containers .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in molecular weight or structural data from different sources?

Answer:

- Cross-Validate Sources : Compare CAS registry data (e.g., CAS 951127-25-6 ) with PubChem entries to confirm molecular formulas .

- Reproduce Characterization : Re-run NMR/HRMS and compare with literature (e.g., δ 1.4 ppm for tert-butyl protons in ¹H NMR) .

- Consult Crystallographic Data : Use Cambridge Structural Database (CSD) entries for bond-length/angle validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.